molecular formula C6H9N3 B1358775 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine CAS No. 1092301-31-9

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine

Cat. No.: B1358775
CAS No.: 1092301-31-9
M. Wt: 123.16 g/mol
InChI Key: OLPAMBOLEVAJJD-UHFFFAOYSA-N
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Description

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine is a heterocyclic compound with the molecular formula C6H9N3 It is characterized by a cyclopentane ring fused to a pyrazole ring, with an amine group attached at the 3-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate, which then undergoes cyclization to yield the desired pyrazole derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.

Scientific Research Applications

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,6-Tetrahydrocyclopenta[c]pyrazole: Similar structure but lacks the amine group at the 3-position.

    Cyclopentapyrazole: A simpler structure without the tetrahydro modification.

    Pyrazole: A basic heterocyclic compound that forms the core structure of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine.

Uniqueness

This compound is unique due to the presence of both the cyclopentane and pyrazole rings, as well as the amine group at the 3-position. This combination of structural features imparts specific chemical and biological properties that are not found in simpler or less substituted analogs.

Properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-6-4-2-1-3-5(4)8-9-6/h1-3H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPAMBOLEVAJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5.3 g of cyclopentanone thiosemicarbazone is carefully added at 0° C. to a solution of lithium diisopropylamine in 200 ml of tetrahydrofuran (from 29 ml of diisopropylamine and 81 ml of 1.6 M n-butyllithium), whereby the temperature rises to 30° C. Then, it is stirred for 2 hours at room temperature. Then, 150 ml of 4N hydrochloric acid is carefully added in drops (exothermic, H2S development), and the mixture is refluxed for 30 minutes. Then, it is cooled to 5° C. and set at pH 14 with sodium hydroxide solution. The aqueous phase is extracted three times with tetrahydrofuran/ethyl acetate 95:5. The crude product is purified by column chromatography on silica gel with 1 l of ethyl acetate and 1 l of ethyl acetate/methanol 9:1 with the addition of 3% triethylamine. 2.58 g of 1,4,5,6-tetrahydro-cyclopentapyrazol-3-yl-amine with a melting point of 116-120° C. is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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